Pibrentasvir - 1353900-92-1

Pibrentasvir

Catalog Number: EVT-280290
CAS Number: 1353900-92-1
Molecular Formula: C57H65F5N10O8
Molecular Weight: 1113.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pibrentasvir is a direct-acting antiviral agent specifically designed to inhibit the non-structural protein 5A (NS5A) of the Hepatitis C virus (HCV). [, ] This inhibition effectively interferes with the virus's ability to replicate and assemble, thus hindering the progression of HCV infection. [] Pibrentasvir exhibits potent antiviral activity against all seven major HCV genotypes (1-7). [] It is often used in conjunction with other antiviral agents, such as Glecaprevir, to create powerful combination therapies for treating HCV infections. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Pibrentasvir specifically targets the NS5A protein of the HCV, a crucial component in the viral life cycle. [, ] By binding to NS5A, Pibrentasvir disrupts the protein's function, primarily inhibiting both RNA replication and the assembly of new HCV virions. [] This dual inhibitory mechanism makes it a highly effective antiviral agent. Research indicates that Pibrentasvir maintains its activity against common amino acid substitutions within the NS5A protein across HCV genotypes 1 to 6, even those known to confer resistance to other NS5A inhibitors. [] This characteristic, coupled with its synergistic interaction with other HCV inhibitors, makes it a powerful tool for combating HCV infections. []

Applications
  • In vitro studies: Pibrentasvir has proven invaluable in laboratory settings for studying the HCV life cycle, specifically the role of the NS5A protein. [, ] Its potent antiviral activity allows researchers to test and develop new antiviral agents and investigate resistance mechanisms. [, ]
  • Resistance profiling: Pibrentasvir plays a crucial role in characterizing resistance patterns to NS5A inhibitors. Research has focused on understanding its activity against common resistance-associated substitutions in NS5A, providing insights into the evolution of HCV resistance and informing the development of next-generation therapies. [, , , ]
  • Combination therapies: The development of Pibrentasvir has significantly impacted the landscape of HCV treatment. Its potent pan-genotypic activity, high barrier to resistance, and synergistic interactions with other antiviral agents have led to its inclusion in highly effective combination therapies. [, , , , , , , , , , , , , , ] These regimens have demonstrated high success rates in clinical trials and real-world settings, paving the way for shorter treatment durations and improved patient outcomes. [, , , , , , , , , , , , , , ]

Glecaprevir

  • Compound Description: Glecaprevir is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [, ] It is often used in combination with pibrentasvir as a pangenotypic treatment for chronic HCV infection. [, ]
  • Relevance: Glecaprevir is a key related compound to pibrentasvir because they are coformulated and coadministered as a fixed-dose combination therapy for HCV. [, ] The two compounds target different viral proteins, glecaprevir targeting NS3/4A protease and pibrentasvir targeting NS5A, providing a synergistic effect in inhibiting viral replication. [, ]

Sofosbuvir

  • Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase. [, ] It is a pangenotypic antiviral agent used in various combinations for HCV treatment. [, ]
  • Relevance: Sofosbuvir is a related compound because it is often studied in comparison or combination with pibrentasvir-containing regimens. [, ] Notably, glecaprevir/pibrentasvir has been explored as a retreatment option for patients who failed sofosbuvir-based therapies, particularly those with NS5A inhibitor resistance. [, ]

Velpatasvir

  • Compound Description: Velpatasvir is a potent and pangenotypic NS5A inhibitor used in combination with sofosbuvir for HCV treatment. [, ]
  • Relevance: Velpatasvir, similar to pibrentasvir, targets the NS5A protein of HCV. [, ] Studies comparing their efficacy against different HCV genotypes and resistance-associated substitutions have been conducted. [] Additionally, the combination of sofosbuvir/velpatasvir/voxilaprevir has been successful in retreating patients who failed glecaprevir/pibrentasvir therapy. []

Voxilaprevir

  • Compound Description: Voxilaprevir is an HCV NS3/4A protease inhibitor, similar in mechanism to glecaprevir. [] It is used in combination with sofosbuvir and velpatasvir for treating HCV infection. []
  • Relevance: While not directly interacting with pibrentasvir, voxilaprevir is included in a regimen (sofosbuvir/velpatasvir/voxilaprevir) used to effectively retreat patients who previously failed glecaprevir/pibrentasvir therapy. [] This highlights its relevance in managing HCV infection, particularly in cases of treatment failure.

Daclatasvir

  • Compound Description: Daclatasvir is a first-generation NS5A inhibitor used in HCV treatment regimens. [, ]
  • Relevance: Daclatasvir, along with other NS5A inhibitors like ledipasvir, ombitasvir, elbasvir, and ruzasvir, are compared to pibrentasvir in studies evaluating efficacy against various HCV genotypes and resistance-associated substitutions. [] These comparisons provide insights into the effectiveness and potential advantages of pibrentasvir as a next-generation NS5A inhibitor. [, ]

Ledipasvir

  • Compound Description: Ledipasvir, like daclatasvir, is a first-generation NS5A inhibitor utilized in HCV treatment. []
  • Relevance: Similar to daclatasvir, ledipasvir serves as a comparator to pibrentasvir in studies investigating the efficacy of NS5A inhibitors against different HCV genotypes and resistance patterns. [] These comparative analyses help establish the potency and potential advantages of pibrentasvir in managing HCV infection.

Ombitasvir

  • Compound Description: Ombitasvir is another first-generation NS5A inhibitor included in HCV treatment regimens. []
  • Relevance: Ombitasvir, alongside other first-generation NS5A inhibitors, is compared with pibrentasvir to assess the efficacy of different NS5A inhibitors against diverse HCV genotypes and resistance profiles. [] These comparisons contribute to understanding the therapeutic potential and advantages of pibrentasvir as a next-generation NS5A inhibitor.

Elbasvir

  • Compound Description: Elbasvir is a first-generation NS5A inhibitor, similar in mechanism to daclatasvir, ledipasvir, and ombitasvir, used in HCV treatment. []
  • Relevance: Like other first-generation NS5A inhibitors, elbasvir is compared to pibrentasvir to evaluate the efficacy of different NS5A inhibitors against diverse HCV genotypes and their associated resistance patterns. [] These studies help to define the potential clinical benefits of pibrentasvir in HCV treatment.

Ruzasvir

  • Compound Description: Ruzasvir is a first-generation NS5A inhibitor, similar to other first-generation inhibitors like daclatasvir and ledipasvir, used in HCV therapy. []
  • Relevance: Comparable to other first-generation NS5A inhibitors, ruzasvir is compared against pibrentasvir to understand the efficacy of different NS5A inhibitors against various HCV genotypes and their respective resistance profiles. [] These comparative studies contribute to the knowledge base of HCV treatment options and the potential advantages of using pibrentasvir.

Properties

CAS Number

1353900-92-1

Product Name

Pibrentasvir

IUPAC Name

methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate

Molecular Formula

C57H65F5N10O8

Molecular Weight

1113.2 g/mol

InChI

InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1

InChI Key

VJYSBPDEJWLKKJ-NLIMODCCSA-N

SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC

Solubility

<0.1 mg/mL

Synonyms

ABT-530; ABT530; ABT 530, A-1325912; A 1325912; A1325912; A-1325912.0; A 1325912.0; A1325912.0; Pibrentasvir.

Canonical SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.